1-Boc-3-cyanoazetidine

Beschreibung

Significance of Four-Membered Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are foundational to the development of pharmaceuticals, with approximately 59-60% of unique small-molecule drugs approved by the U.S. FDA containing at least one such ring system. rsc.orgarizona.edumdpi.com Among these, four-membered heterocycles like azetidines and their β-lactam counterparts have garnered substantial interest. nih.govnih.gov The inherent ring strain of the azetidine (B1206935) ring, while making their synthesis challenging, also imparts unique chemical reactivity that can be strategically exploited. rsc.orgnih.govmedwinpublishers.com This reactivity, combined with greater stability compared to their three-membered aziridine (B145994) relatives, allows for both manageable handling and selective chemical transformations. rsc.org The inclusion of an azetidine scaffold can significantly influence a molecule's physicochemical properties, such as increasing three-dimensionality, improving metabolic stability, and reducing lipophilicity, which are all desirable traits in drug candidates. researchgate.net

Historical Perspectives on Azetidine Chemistry and its Evolution

The chemistry of azetidines has been a subject of study for over a century, with early methods for their synthesis being somewhat limited and often challenging. magtech.com.cnnih.gov Historically, the synthesis of azetidines was hampered by the high activation energy required for the formation of the strained four-membered ring, often leading to undesired side reactions. researchgate.net Key traditional methods for constructing the azetidine ring include intramolecular cyclizations (C-N or C-C bond formation), cycloadditions, and the reduction of β-lactams (azetidin-2-ones). magtech.com.cnacs.org

In recent decades, significant progress has been made in developing more efficient and versatile synthetic routes. rsc.orgnih.gov Innovations include palladium-catalyzed cyclizations, amine-catalyzed cycloadditions, and photochemical methods like the aza Paternò-Büchi reaction. magtech.com.cnrsc.org A notable advancement is the Couty azetidine synthesis, which provides an efficient pathway to enantiopure azetidines from readily available β-amino alcohols. wikipedia.orgacs.org This evolution in synthetic methodology has made a wider array of substituted azetidines, including complex fused, bridged, and spirocyclic systems, more accessible for research and development. acs.orgnih.gov The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from Convallaria majalis. medwinpublishers.com

Strategic Importance of Azetidine Scaffolds in Rational Molecular Design for Drug Discovery

The azetidine ring is no longer just a synthetic curiosity but a valuable scaffold in rational drug design. nih.gov Its rigid and three-dimensional structure can serve as a conformational lock, holding a bioactive molecule in a specific orientation to enhance binding affinity and selectivity for its biological target. mdpi.comnih.gov The incorporation of azetidines can lead to improved pharmacokinetic properties. researchgate.netresearchgate.net They are recognized for their ability to increase molecular polarity and reduce lipophilicity, which can enhance solubility and permeability, crucial factors for oral bioavailability and CNS penetration. researchgate.netnih.gov

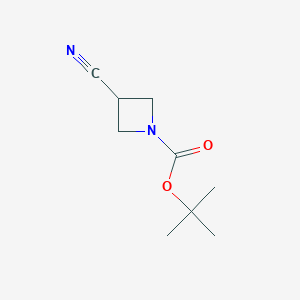

The compound 1-Boc-3-cyanoazetidine is a prime example of a modern azetidine building block. The Boc (tert-butyloxycarbonyl) group provides a stable, yet easily removable, protecting group for the nitrogen atom, while the cyano group at the 3-position offers a versatile chemical handle for further functionalization. acs.orgchemicalbook.com It can be used as a reactant in the preparation of various derivatives, such as substituted pyridines. chemicalbook.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 142253-54-1 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Form | Solid |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Synthetic Approaches to Azetidine Rings

| Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Formation of the ring via nucleophilic substitution, often from γ-amino alcohols or halides. magtech.com.cnresearchgate.net | A common and foundational strategy. |

| Reduction of β-Lactams | Conversion of readily available azetidin-2-ones to azetidines using reducing agents like LiAlH₄. acs.org | Stereochemistry of substituents is often retained. |

| [2+2] Cycloaddition | Photochemical or metal-catalyzed reactions between imines and alkenes (e.g., aza Paternò-Büchi reaction). magtech.com.cnresearchgate.net | Atom-economical method for accessing the four-membered ring. |

| Couty Synthesis | Efficient synthesis of enantiopure azetidines from β-amino alcohols via chlorination and ring closure. wikipedia.org | Provides access to chiral 2-cyanoazetidines. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFREESWPHICPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442692 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142253-54-1 | |

| Record name | 1-Boc-3-cyanoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-3-carbonitrile, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azetidine Derivatives with a Focus on 1 Boc 3 Cyanoazetidine

Established Approaches to Azetidine (B1206935) Ring Construction

Traditional methods for azetidine synthesis often rely on intramolecular cyclization reactions of linear precursors or the reduction of corresponding lactams.

Cyclization of Linear Precursors via Nucleophilic Displacement (e.g., 1,3-Amino Alcohols, 1,3-Halo Amines)

The most common method for forming the azetidine ring involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org This approach typically starts with a 1,3-difunctionalized propane (B168953) backbone.

From 1,3-Amino Alcohols: A prevalent strategy involves the conversion of the hydroxyl group of a 1,3-amino alcohol into a good leaving group, such as a tosylate, mesylate, or triflate, followed by base-mediated intramolecular cyclization. acs.orgfrontiersin.org The reactivity of the leaving group is crucial, with triflates often being superior, allowing for one-pot procedures. acs.org For instance, 2-substituted-1,3-propanediols can be converted to 1,3-disubstituted azetidines in a one-pot reaction. organic-chemistry.org The choice of the nitrogen protecting group is also critical to prevent side reactions and to be easily removable in subsequent steps. The Boc (tert-butyloxycarbonyl) group is frequently used due to its stability and facile removal under acidic conditions.

A specific example is the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols. This multi-step sequence involves copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure, offering predictable diastereoselectivity. organic-chemistry.org Efficient methods for activating the hydroxyl groups of amino alcohols without toxic reagents have also been developed, enabling the synthesis of functionalized p-methoxyphenyl-protected azetidines. organic-chemistry.org

From 1,3-Halo Amines: Alternatively, 1,3-halo amines can undergo intramolecular cyclization to form azetidines. researchgate.net The halogen atom serves as the leaving group, and the reaction is typically promoted by a base. The synthesis of azetidine from 3-halopropylamine hydrohalides involves N-protection, cyclization, and subsequent deprotection. researchgate.net

A summary of representative cyclization reactions is presented in the table below.

| Starting Material | Key Reagents | Product | Reference(s) |

| 2-Substituted-1,3-propanediols | Triflating agent, Base | 1,3-Disubstituted azetidines | acs.orgorganic-chemistry.org |

| β-Amino alcohols | Copper catalyst, Mesyl chloride, Base | N-Aryl-2-cyanoazetidines | organic-chemistry.org |

| 3-Halopropylamine hydrohalides | N-Protecting group, Base | Azetidine | researchgate.net |

| cis-3,4-Epoxy amines | La(OTf)₃ | 3-Hydroxyazetidines | frontiersin.orgfrontiersin.orgnih.gov |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, is a widely used and efficient method for the synthesis of azetidines. acs.orgnih.gov This approach is advantageous due to the vast chemistry developed for β-lactam synthesis and the stereochemical retention observed during the reduction process. acs.org

Various reducing agents can be employed, with diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alanes being particularly effective for the reduction of N-substituted β-lactams to their corresponding azetidines. acs.org Chloroalanes, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have been identified as potent and selective reagents for this transformation, providing enantiopure azetidines in high yields. acs.orgnih.gov

The choice of substituent on the β-lactam ring can influence the reaction outcome. For example, the presence of an electron-rich phenyl group at the C-4 position can lead to ring-opening rearrangements in the presence of Lewis acids during reduction with alanes. acs.org

| β-Lactam Substrate | Reducing Agent | Product | Key Features | Reference(s) |

| N-Substituted azetidin-2-ones | Diborane, LiAlH₄, Alanes | N-Substituted azetidines | General and efficient, stereochemistry is retained | acs.org |

| Enantiopure 4-aryl-β-lactams | Monochloroalane (AlH₂Cl) | Enantiopure 4-arylazetidines | High efficiency and enantiopurity | nih.gov |

| Bis-β-lactams | DIBAL-H, Chloroalanes | Bis-azetidines | Demonstrates the efficiency of the reduction | acs.org |

Innovative and Stereoselective Synthetic Routes to Azetidine Cores

Modern synthetic chemistry has focused on developing more efficient, stereoselective, and versatile methods for constructing the azetidine ring system, moving beyond the classical approaches.

[2+2]-Cycloaddition Reactions for Azetidine Assembly

The [2+2]-cycloaddition reaction, particularly the aza Paternò–Büchi reaction, offers a direct route to functionalized azetidines through the reaction of an imine with an alkene. rsc.org This method has been explored using both photochemical and catalytic approaches.

Photochemical [2+2] cycloadditions often require UV light and may suffer from competing side reactions like E/Z isomerization of the imine. rsc.orgresearchgate.net However, recent advancements have utilized visible-light photocatalysis to generate the excited state of imine precursors, such as 2-isoxazoline carboxylates, which then react with a broad range of alkenes. researchgate.netchemrxiv.org These reactions can proceed with high stereoselectivity and functional group tolerance. chemrxiv.orgacs.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams, which can then be reduced to azetidines. nih.govmdpi.com This reaction can be highly stereoselective, producing either cis- or trans-β-lactams depending on the reactants and conditions. nih.gov The use of chiral auxiliaries or catalysts can lead to the synthesis of enantiopure β-lactams. mdpi.comnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Aza Paternò–Büchi | Imine, Alkene | UV light or Visible-light photocatalyst | Functionalized azetidine | rsc.orgresearchgate.netchemrxiv.orgacs.org |

| Staudinger Synthesis | Ketene, Imine | Base | β-Lactam (azetidin-2-one) | nih.govmdpi.comnih.gov |

Strain-Release Strategies (e.g., from 1-Azabicyclo[1.1.0]butanes) for Diverse Azetidine Scaffolds

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of functionalized azetidines through strain-release-driven reactions. nih.govarkat-usa.org The central C–N bond of ABB is susceptible to cleavage, allowing for the introduction of substituents at the N1 and C3 positions. arkat-usa.org

Activation of the ABB nitrogen with an electrophile, followed by nucleophilic attack at the bridgehead carbon, is a common strategy. nih.gov For example, treatment of azabicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride (B1165640) or triflic anhydride triggers a semipinacol rearrangement to yield 1,3,3-substituted azetidines. nih.gov Alternatively, these carbinols can be converted to spiroepoxy azetidines. nih.gov

Furthermore, lithiated ABB (ABB-Li) can react with various electrophiles, such as boronic esters, to generate functionalized azetidines. organic-chemistry.org This approach has been utilized in the modular synthesis of acyl azetidines through a four-component relay sequence. bris.ac.uk Dual copper/photoredox catalysis has also been employed for the multicomponent allylation of ABBs, leading to C3-quaternary center-containing azetidines. rsc.org

| ABB Derivative | Reagents/Catalyst | Product | Key Transformation | Reference(s) |

| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride | 1,3,3-Substituted azetidines | Semipinacol rearrangement | nih.gov |

| Azabicyclo[1.1.0]butyl carbinols | Benzyl chloroformate, NaI, Base | Spiroepoxy azetidines | Iodohydrin formation and spirocyclization | nih.gov |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | Direct alkylation | organic-chemistry.org |

| Benzoylated ABB | Boronic acids, Nickel catalyst | All-carbon quaternary-center-bearing azetidines | Suzuki Csp²-Csp³ cross-coupling | organic-chemistry.orgnih.gov |

Metal-Catalyzed Functionalization of the Azetidine Ring (e.g., Arylation, Cross-Coupling)

Metal-catalyzed reactions provide powerful tools for the direct functionalization of the pre-formed azetidine ring, as well as for its construction.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines offers a route to azetidines. organic-chemistry.org This method involves the formation of a C-N bond through C-H activation. Another palladium-catalyzed method involves the intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines, proceeding through a Pd(IV) intermediate. rsc.org

Gold catalysis has been employed in the intermolecular oxidation of alkynes to generate reactive α-oxo gold carbenes, which can undergo cyclization to form azetidin-3-ones. nih.gov This method provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

Nickel-catalyzed Suzuki cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids has been developed to synthesize azetidines with all-carbon quaternary centers. nih.gov This reaction proceeds through a polar-radical relay strategy. nih.gov Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes, catalyzed by palladium, also provide a means to introduce aryl groups at the 3-position of the azetidine ring. organic-chemistry.org

| Reaction Type | Substrate | Catalyst | Product | Reference(s) |

| Intramolecular C-H Amination | Picolinamide-protected amine | Palladium | Azetidine | organic-chemistry.org |

| Intramolecular C(sp³)–H Amination | Amine with a directing group | Palladium(II) | Functionalized azetidine | rsc.org |

| Oxidative Cyclization | N-Propargylsulfonamide | Gold | Azetidin-3-one (B1332698) | nih.gov |

| Suzuki Cross-Coupling | Benzoylated 1-azabicyclo[1.1.0]butane, Boronic acid | Nickel | All-carbon quaternary-center-bearing azetidine | nih.gov |

| Hiyama Cross-Coupling | 3-Iodoazetidine, Arylsilane | Palladium | 3-Arylazetidine | organic-chemistry.org |

Organocatalytic Approaches to Enantioenriched Azetidines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including enantioenriched azetidines. These methods utilize small organic molecules as catalysts, avoiding the use of metals and offering a green and sustainable alternative. While direct organocatalytic routes to 1-Boc-3-cyanoazetidine are not extensively documented, the principles have been applied to the synthesis of various chiral azetidine scaffolds.

One notable approach involves the use of chiral organocatalysts derived from aziridines for asymmetric aldol (B89426) reactions. The resulting chiral aldol adducts can then be converted into chiral azetidine rings. nih.gov For instance, a new series of highly efficient chiral organocatalysts has been synthesized through the regio- and stereoselective ring-opening of chiral aziridines with azide (B81097) anions. These catalysts have proven effective in direct asymmetric aldol reactions, yielding products with excellent enantioselectivities (up to >99% ee) which can be further transformed into chiral azetidines. nih.gov

Another strategy employs thiourea (B124793) and squaramide-based organocatalysts to produce α-azetidinyl alkyl halides with a high degree of enantioselectivity. nih.gov This method allows for the creation of a tetrasubstituted chiral carbon center adjacent to the azetidine ring. The resulting halogenated azetidines are versatile intermediates that can be further functionalized. nih.gov

The development of general and scalable methods for producing enantioenriched C2-substituted azetidines often utilizes chiral auxiliaries like tert-butanesulfinamides. rsc.org These approaches provide high diastereoselectivity and allow for the synthesis of a broad range of C2-substituted azetidines. rsc.org

Electrochemical Synthesis of Azetidine Derivatives

Electrochemical methods offer a unique and powerful approach to the synthesis of azetidine derivatives, often proceeding under mild conditions without the need for chemical oxidants or reductants. Electrosynthesis can provide access to reactive intermediates that might be difficult to generate through traditional chemical means.

A recent advancement in this area is the electrocatalytic intramolecular hydroamination of allylic sulfonamides to furnish azetidines. acs.org This method combines cobalt catalysis with an electric current to regioselectively generate key carbocationic intermediates that undergo intramolecular C-N bond formation. acs.org

Furthermore, electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds has been shown to be an effective method for synthesizing azetidin-2-ones, which are precursors to azetidines. acs.org This reaction is promoted by the use of TMSCl. acs.org While some racemization can occur under the electroreductive conditions, it presents an interesting pathway to these four-membered rings. acs.org The application of electrochemistry to the synthesis of β-lactams (azetidin-2-ones) through the Staudinger reaction has also been reviewed, highlighting the generation of ketenes from acyl chlorides using an electrogenerated N-heterocyclic carbene (NHC). mdpi.com

Specific Synthetic Pathways to this compound and Related Intermediates

The synthesis of this compound typically proceeds through a multi-step sequence involving key intermediates. The most common and well-established route involves the preparation of 1-Boc-3-azetidinone, followed by the introduction of the cyano group.

Preparation of 1-Boc-3-azetidinone as a Key Intermediate

1-Boc-3-azetidinone is a crucial intermediate in the synthesis of various substituted azetidines, including this compound. chemicalbook.com A common method for its preparation involves the oxidation of the corresponding hydroxyl precursor, 1-Boc-3-hydroxyazetidine.

A typical synthetic sequence is as follows:

Boc Protection: 3-Hydroxyazetidine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine (B128534), to yield 1-Boc-3-hydroxyazetidine. chemicalbook.comgoogle.com

Oxidation: The resulting alcohol is then oxidized to the corresponding ketone, 1-Boc-3-azetidinone. chemicalbook.com A common method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. chemicalbook.com

A patent describes a process where azetidin-3-one is dissolved in dichloromethane (B109758) with triethylamine, and then Boc anhydride is added to produce 1-Boc-3-azetidinone. google.com Another patented method starts from 3,3-dimethoxy-azetidine, which is reacted with di-tert-butyl dicarbonate in the presence of triethylamine. google.com

Table 1: Reaction Conditions for the Preparation of 1-Boc-3-azetidinone

| Step | Reactants | Reagents | Solvent | Key Conditions |

| Boc Protection | 3-Hydroxyazetidine | Di-tert-butyl dicarbonate, Sodium Bicarbonate | Dioxane/Water | Stirring for 15 hours |

| Oxidation (Swern) | 1-Boc-3-hydroxyazetidine | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | Low temperature (-78 °C to rt) |

| Direct Boc Protection | Azetidin-3-one | Boc anhydride, Triethylamine | Dichloromethane | 10-40 °C, 3-5 hours |

Introduction of the Cyano Moiety into the Azetidine Ring System

With 1-Boc-3-azetidinone in hand, the next critical step is the introduction of the cyano group at the C3 position. A versatile method for this transformation is the Shapiro reaction, which proceeds via a tosylhydrazone intermediate.

The general steps are:

Formation of the Tosylhydrazone: 1-Boc-3-azetidinone is reacted with p-toluenesulfonylhydrazide (TsNHNH₂) in a suitable solvent like methanol (B129727) to form tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate. chemicalbook.com

Conversion to the Nitrile: The resulting tosylhydrazone is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, often in a polar solvent like methanol or dimethylformamide (DMF). The reaction is typically heated to facilitate the elimination of the tosyl group and formation of the nitrile. A patent describes reacting an azetidine-3-ol derivative with an alkylsulfonyl halide, followed by reaction with an alkali metal cyanide in the presence of a phase transfer catalyst to produce N-substituted-3-cyano azetidine derivatives. chemicalbook.com

Another approach for introducing a cyano group involves the use of tosylmethyl isocyanide (TosMIC). tcichemicals.com This reagent can convert ketones directly into nitriles with homologation. tcichemicals.com

Table 2: Methods for Introducing the Cyano Group

| Starting Material | Reagents | Product | Key Features |

| 1-Boc-3-azetidinone | 1. p-Toluenesulfonylhydrazide 2. Sodium Cyanide | This compound | Two-step process via a tosylhydrazone intermediate. |

| Azetidine-3-ol derivative | 1. Alkylsulfonyl halide 2. Alkali metal cyanide, Phase transfer catalyst | N-substituted-3-cyanoazetidine | One-pot potential after activation of the hydroxyl group. |

| Ketone | Tosylmethyl isocyanide (TosMIC), Base (e.g., t-BuOK) | Nitrile (with homologation) | Direct conversion of a ketone to a nitrile. |

Role and Application of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, and its application is crucial in the preparation of this compound. rsc.orgjk-sci.com Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific acidic conditions. rsc.orgtotal-synthesis.com

In the synthesis of this compound, the Boc group serves several critical functions:

Modulation of Reactivity: It deactivates the otherwise reactive secondary amine of the azetidine ring, preventing it from participating in unwanted side reactions during the oxidation and cyanation steps. total-synthesis.com

Improved Solubility and Handling: The presence of the bulky and lipophilic Boc group often improves the solubility of the azetidine intermediates in common organic solvents and can aid in their purification by chromatography.

Directing Group: In some instances, the Boc group can influence the stereochemical outcome of reactions at adjacent positions, although this is less of a factor in the synthesis of the achiral this compound.

Boc Protection: The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). jk-sci.comtotal-synthesis.com The mechanism involves the nucleophilic attack of the azetidine nitrogen onto one of the carbonyl carbons of Boc anhydride. masterorganicchemistry.comvaia.com This is typically performed in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate, which neutralizes the protonated amine that is formed. jk-sci.comtotal-synthesis.com The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and tert-butoxide. jk-sci.com

Boc Deprotection: The Boc group is characteristically labile to strong acids. total-synthesis.comcommonorganicchemistry.com Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is commonly used for its removal. jk-sci.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the fragmentation of the protecting group to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.comnih.gov The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine, which is typically protonated by the excess acid to form an ammonium (B1175870) salt. masterorganicchemistry.comcommonorganicchemistry.com

Orthogonal Protecting Group Strategies in Complex Azetidine Synthesis

In the synthesis of complex molecules containing the azetidine scaffold, an orthogonal protecting group strategy is paramount. This approach utilizes multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. biosynth.com This allows for the sequential modification of different functional groups within a molecule, a critical requirement in multi-step syntheses of pharmaceutical agents. peptide.com

The most widely used combinations of protecting groups in synthesis are the Fmoc/tBu and the Boc/Bn strategies. biosynth.com The Fmoc group is labile to basic conditions, while the tBu (tert-butyl) and Boc (tert-butyloxycarbonyl) groups are labile to acidic conditions. biosynth.comub.edu The Boc/Bn (benzyl) combination is considered quasi-orthogonal as both are removed by acid, but their removal relies on acids of different strengths. biosynth.com

For a building block like this compound, the Boc group serves as a robust, temporary protector for the azetidine nitrogen. peptide.com The Boc group is stable to a wide range of non-acidic reagents, including nucleophiles and reducing agents that might be used to react with the cyano group at the C3 position. For instance, the cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine while the Boc group remains intact.

This orthogonality is crucial when this compound is incorporated into a larger, more complex molecule that may contain other protected functionalities, such as an Fmoc-protected amine or a tBu-protected alcohol. sigmaaldrich.comresearchgate.net The chemist can selectively deprotect the Fmoc group with a base (like piperidine) to perform a coupling reaction at that site, leaving the Boc-protected azetidine untouched. sigmaaldrich.com Subsequently, the Boc group can be removed with an acid (like trifluoroacetic acid, TFA) to allow for modification of the azetidine nitrogen. researchgate.net This strategic protection and deprotection enable the controlled and efficient assembly of elaborate molecular targets.

Process Development and Scalability of this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a complex undertaking that requires significant optimization. For a key intermediate like this compound, which is a building block for various pharmaceutical compounds, developing a scalable, cost-effective, and safe synthesis is of utmost importance. nih.govscienceopen.com Process development focuses on improving reaction efficiency, minimizing waste, reducing costs, and ensuring the final product meets stringent purity requirements. google.com

The synthesis of related heterocyclic intermediates, such as those for the JAK1/JAK2 inhibitor Baricitinib, provides a relevant case study. nih.govscienceopen.com Initial research-scale syntheses often use expensive starting materials or reagents that are unsuitable for industrial production due to cost or environmental concerns. scienceopen.com Process development aims to replace these with cheaper, safer, and more environmentally friendly alternatives, often referred to as "green chemistry." nih.gov This involves re-evaluating the entire synthetic route, from starting materials to final purification steps. google.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a central goal of process optimization. This involves systematically adjusting various reaction parameters, including temperature, solvent, catalyst, and reagent stoichiometry.

A common laboratory synthesis of this compound involves the nucleophilic substitution of a leaving group at the 3-position of the azetidine ring with a cyanide salt. One reported method utilizes tert-butyl 3-iodoazetidine-1-carboxylate as the starting material. semanticscholar.org The reaction conditions are heating at 130 °C in dimethyl sulfoxide (DMSO) with two equivalents of sodium cyanide (NaCN). semanticscholar.org The choice of a high temperature suggests a significant activation energy barrier for the reaction, while the use of a polar aprotic solvent like DMSO is typical for SN2 reactions involving anionic nucleophiles.

For the closely related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key intermediate for Baricitinib, optimization of a Horner-Wadsworth-Emmons reaction was critical. nih.gov This reaction involves treating tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate (B1237965) ylide. The conditions were carefully tuned for industrial-scale production.

Below is a table summarizing key parameters for the synthesis of this compound and a related intermediate, illustrating the focus of optimization.

| Parameter | This compound Synthesis semanticscholar.org | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Synthesis nih.gov |

| Starting Material | tert-butyl 3-iodoazetidine-1-carboxylate | tert-butyl 3-oxoazetidine-1-carboxylate |

| Key Reagent | Sodium Cyanide (NaCN) | Diethyl (cyanomethyl)phosphonate |

| Base | N/A (Nucleophilic Substitution) | Potassium tert-butoxide (KOtBu) |

| Solvent | Dimethyl sulfoxide (DMSO) | Tetrahydrofuran (THF) |

| Temperature | 130 °C | -5 °C to Room Temperature |

| Stoichiometry | 2 equivalents of NaCN | 1.2 equivalents of phosphonate, 1.1 equivalents of base |

| Reaction Time | 6 hours | 18 hours (total) |

These examples demonstrate how careful selection and control of reaction conditions are essential for maximizing product yield and purity, which are critical factors for a scalable process.

Industrial Applicability and Considerations for Scale-up

The industrial applicability of a synthesis is determined by its cost-effectiveness, safety, environmental impact, and robustness on a large scale. For azetidine derivatives, moving from expensive starting materials like N-Boc-3-azetidinone to cheaper, more readily available chemicals is a primary consideration for industrial production. nih.govscienceopen.com

A "green" synthesis for a Baricitinib intermediate was developed starting from inexpensive benzylamine (B48309) and 2-(chloromethyl)oxirane. nih.gov This multi-step process was designed with industrial-scale production in mind, avoiding problematic reagents and byproducts. For example, an oxidation step was optimized to use a microchannel reactor, providing better control over reaction parameters and improving safety and efficiency. nih.gov

Furthermore, biocatalysis is an increasingly important consideration for industrial-scale synthesis, particularly for producing chiral molecules. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the drug Ibrutinib, has been successfully scaled up using a thermostable aldo-keto reductase enzyme. nih.govresearchgate.net This biocatalytic approach offers high enantioselectivity (>99% ee) and operates under mild conditions (30 °C, pH 7.5), avoiding the need for expensive and toxic heavy metal catalysts. nih.gov Such enzymatic processes are characterized by high efficiency, with substrate concentrations of 100-160 g/L and low enzyme loading, making them highly attractive for industrial application. nih.govresearchgate.net While a specific biocatalytic route to this compound is not widely reported, these examples highlight a key direction in modern process chemistry that balances economic and environmental considerations.

Ultimately, a successful industrial process for this compound would likely involve a route that starts from low-cost materials, employs green or biocatalytic methods, minimizes waste, and avoids difficult or energy-intensive purification steps. nih.govnih.gov

Reactivity and Derivatization Strategies of 1 Boc 3 Cyanoazetidine

Transformations Involving the Cyano Functional Group

The cyano group in 1-Boc-3-cyanoazetidine is a versatile functional handle that can undergo a variety of chemical transformations, including nucleophilic reactions, hydrolysis, reduction, and cycloadditions.

Nucleophilic Reactions of the Cyano Group

The carbon atom of the nitrile in this compound is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to its use as a building block. For instance, it can serve as a reactant in the preparation of substituted pyridines through nucleophilic aromatic substitution of cyanopyridines.

Hydrolysis of the Cyano Group to Carboxylic Acids

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts this compound into 1-Boc-azetidine-3-carboxylic acid, a widely used intermediate in pharmaceutical synthesis nih.govfishersci.ca. The availability of derivatives such as this compound-3-carboxylic acid further demonstrates the utility of this chemistry synblock.com.

Reduction of the Cyano Group to Amine Functionalities

The reduction of the cyano group provides a direct route to primary amines. This reaction can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting product, 1-Boc-3-(aminomethyl)azetidine, is a valuable building block for introducing the azetidine (B1206935) moiety into larger molecules alkalisci.comaksci.com.

Participation of the Cyano Group in Click Chemistry

While not a traditional azide-alkyne cycloaddition, the cyano group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This transformation is considered a "click" reaction due to its high efficiency, reliability, and formation of a stable heterocyclic product from readily available starting materials tandfonline.comacs.orgresearchgate.net. The reaction typically proceeds smoothly when an organic nitrile is treated with an azide (B81097) source, often catalyzed by amine salts or metal complexes, to yield the corresponding 5-substituted-1H-tetrazole tandfonline.comacs.org. This method provides a powerful tool for ligating the azetidine core to other molecules via a stable, metabolically robust tetrazole linker acs.org.

Reactions at the Azetidine Ring System of this compound

The azetidine ring, particularly at the C3 position, can be functionalized while maintaining the integrity of the four-membered ring. This allows for the introduction of alkyl and aryl substituents, significantly expanding the chemical space accessible from this scaffold.

Functionalization with Retention of the Azetidine Ring Integrity (e.g., Alkylation, Arylation)

Direct functionalization of the azetidine ring is a powerful strategy for creating novel derivatives. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to azetidine systems, enabling the stereospecific introduction of aryl groups at the C3 position nih.gov. This method demonstrates broad substrate scope and provides access to valuable, stereochemically defined building blocks nih.gov. Similarly, α-alkylation of azetidine-2-carbonitriles has been demonstrated, showcasing a pathway for introducing alkyl groups onto the ring nih.gov. These reactions highlight advanced methods for derivatization that preserve the core azetidine structure researchgate.netrsc.orgrsc.org.

Table 1: Summary of Functionalization Reactions

| Reaction Type | Position | Reagents/Conditions | Product Type |

|---|---|---|---|

| C(sp³)–H Arylation | C3 | Pd-catalyst, Aryl iodide | C3-Arylated Azetidine |

| α-Alkylation | C2 | LDA, Electrophile (on N-borane complex) | C2-Alkylated Azetidine-2-carbonitrile |

| Brønsted Acid Catalyzed Alkylation | C3 | Alcohol, Brønsted Acid | C3-Alkoxy Azetidine |

N-Functionalization of the Azetidine Nitrogen (Post-Boc Deprotection)

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound unveils a secondary amine, the azetidine nitrogen, which serves as a versatile handle for a wide array of functionalization reactions. This process is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), which selectively cleaves the Boc group while leaving the cyano functionality intact nih.govresearchgate.net. The resulting 3-cyanoazetidine salt can be neutralized to yield the free secondary amine, a key intermediate for introducing diverse substituents onto the azetidine ring.

Common strategies for N-functionalization include N-alkylation, N-arylation, and reductive amination.

N-Alkylation: This is a direct method for introducing alkyl groups onto the azetidine nitrogen. The reaction typically involves treating the deprotected 3-cyanoazetidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the generated hydrohalic acid nih.gov. While direct alkylation is straightforward, it can sometimes lead to over-alkylation, especially with highly reactive alkylating agents masterorganicchemistry.com. An alternative approach is the Mitsunobu reaction, which can alkylate nitrogen nucleophiles using an alcohol, although it has been noted to sometimes produce unanticipated side reactions nih.gov. Another effective method involves the use of nitriles as alkylating agents under catalytic hydrogenation conditions, which can provide a high degree of selectivity for N-alkylation rsc.org.

N-Arylation: The introduction of aryl or heteroaryl groups is commonly achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination nih.govcmu.edumdpi.com. This reaction couples the azetidine nitrogen with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base. The choice of ligand and reaction conditions is crucial and often depends on the electronic properties of the coupling partners to achieve high yields cmu.edumdpi.com. Copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation, also provide a viable route to N-aryl azetidines mdpi.comresearchgate.net.

Reductive Amination: Also known as reductive alkylation, this powerful and widely used method forms a C-N bond by reacting the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine masterorganicchemistry.comwikipedia.orglibretexts.org. This one-pot procedure is highly efficient and avoids the issue of over-alkylation common in direct alkylation with alkyl halides masterorganicchemistry.com. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for reducing the iminium ion in the presence of the initial carbonyl compound masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com. The reaction is typically performed under weakly acidic conditions to facilitate iminium ion formation wikipedia.org.

Table 1: Comparison of N-Functionalization Strategies for 3-Cyanoazetidine

| Method | Reagents | Key Features | Primary Use |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | Direct, simple procedure. Potential for over-alkylation. | Introduction of simple alkyl chains. |

| N-Arylation | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Versatile for a wide range of aryl and heteroaryl groups. Requires careful optimization of catalyst system. | Synthesis of N-aryl azetidines for medicinal chemistry. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High selectivity, mild conditions, one-pot procedure. Avoids over-alkylation. | Introduction of diverse and complex alkyl substituents. |

Ring-Opening and Ring-Expansion Reactions of Substituted Azetidines

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to structurally diverse acyclic and larger heterocyclic systems. nih.gov The reactivity is often enhanced by activation of the nitrogen atom, for example, by protonation or conversion to a quaternary azetidinium salt, which makes the ring carbons more electrophilic and prone to nucleophilic attack magtech.com.cnnih.govgoogle.com.

Ring-Opening Reactions: Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. bohrium.com In activated N-substituted azetidinium ions, nucleophiles typically attack one of the ring carbons adjacent to the nitrogen, leading to cleavage of a C-N bond in an Sₙ2-type process. nih.govbohrium.com For azetidines bearing an electron-withdrawing group like a cyano substituent at the C3 position, the electronic effects can influence the reaction pathways. However, the primary mode of attack for activated azetidines generally occurs at the less substituted C2 or C4 positions. magtech.com.cnbohrium.com A variety of nucleophiles, including halides, sulfur nucleophiles, and oxygen nucleophiles, have been successfully employed in these transformations to yield functionalized γ-aminopropane derivatives. beilstein-journals.orgacs.org Acid-mediated conditions can facilitate intramolecular ring-opening, where a pendant nucleophilic group attacks the azetidine ring, leading to decomposition or rearrangement products. nih.gov

Ring-Expansion Reactions: Ring-expansion reactions provide a valuable method for constructing larger, more complex heterocyclic structures from azetidine precursors. These transformations often involve the reaction of the azetidine with a one- or two-carbon component, leading to five- or six-membered rings, respectively.

Expansion to Five-Membered Rings (Pyrrolidines): A common strategy involves the reaction of an azetidine with a diazo compound in the presence of a copper catalyst. This generates a carbene that can react with the azetidine, leading to the formation of an azetidinium ylide, which then undergoes a nih.govbeilstein-journals.org-Stevens rearrangement to furnish a pyrrolidine (B122466) ring. chemrxiv.org

Expansion to Six-Membered Rings: Under certain acidic conditions, substituted azetidines can undergo ring expansion. For example, 2,2-disubstituted azetidine carbamates have been shown to rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones upon treatment with a Brønsted acid like TFA. imperial.ac.uk

The expansion of three-membered rings (aziridines) is also a well-established method for synthesizing substituted azetidines, highlighting the synthetic interplay between strained heterocycles. chemrxiv.orgnih.govmagtech.com.cn

Table 2: Representative Ring-Opening and Ring-Expansion Reactions

| Reaction Type | Substrate | Reagents/Conditions | Product |

|---|---|---|---|

| Nucleophilic Ring-Opening | N-Activated Azetidinium Ion | Nucleophile (e.g., Halide, Thiol, Alcohol) | γ-Substituted Amine |

| Acid-Mediated Intramolecular Ring-Opening | N-Aryl Azetidine with Pendant Amide | Acidic pH | Rearranged Lactam |

| Ring Expansion to Pyrrolidine | Azetidine | Diazo Compound, Copper Catalyst | Substituted Pyrrolidine |

| Ring Expansion to 1,3-Oxazinan-2-one | 2,2-Disubstituted Azetidine Carbamate | Brønsted Acid (e.g., TFA) | 6,6-Disubstituted 1,3-Oxazinan-2-one |

Stereochemical Control in Derivatization of this compound and its Derivatives

Achieving stereochemical control during the synthesis and functionalization of the azetidine ring is crucial for its application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. nih.gov Several strategies have been developed to access enantioenriched and diastereomerically pure azetidine derivatives.

Diastereoselective Synthesis: Substrate-controlled diastereoselectivity is a common approach where a pre-existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. For instance, the cyclization of chiral precursors, such as those derived from amino alcohols, can lead to the formation of diastereomerically enriched azetidines. nih.govacs.org The relative stereochemistry of substituents on the ring can be controlled during the ring-forming step or through subsequent functionalization reactions. For example, the hydrozirconation of certain precursors followed by base-promoted intramolecular cyclization has been used to generate cis-2,3-disubstituted azetidines stereoselectively. rsc.org

Enantioselective Synthesis and Functionalization: The catalytic asymmetric synthesis of azetidines allows for the direct formation of enantioenriched products from achiral starting materials. This often involves the use of chiral catalysts or ligands.

Catalytic Asymmetric Cycloadditions: The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for azetidine synthesis where chiral catalysts can induce enantioselectivity. researchgate.net

Enantioselective Functionalization: The derivatization of a pre-formed azetidine ring can be rendered enantioselective. For example, the enantioselective ring-opening of meso-azetidines or the kinetic resolution of racemic azetidines using chiral catalysts can provide access to valuable chiral building blocks. acs.org Recently, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst was developed to access chiral 2,3-disubstituted azetidines with excellent control over both absolute and relative stereochemistry. acs.org

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, have proven effective for the stereoselective synthesis of C2-substituted azetidines. The auxiliary directs the stereochemical outcome of key bond-forming steps and can be removed in a later stage to yield the enantioenriched azetidine. acs.org

The development of these stereoselective methods has significantly expanded the ability to synthesize structurally complex and stereochemically defined azetidine scaffolds for various applications. nih.govuni-muenchen.de

Table 3: Methods for Stereochemical Control in Azetidine Synthesis

| Strategy | Method | Key Principle | Example Outcome |

|---|---|---|---|

| Diastereoselective Synthesis | Substrate-Controlled Cyclization | A chiral center in the starting material directs the stereochemistry of the ring closure. | Formation of specific diastereomers of substituted azetidines. nih.gov |

| Enantioselective Synthesis | Catalytic Asymmetric Difunctionalization | A chiral copper catalyst controls the addition of two functional groups across an azetine double bond. | Highly enantioenriched 2,3-disubstituted azetidines. acs.org |

| Chiral Auxiliary | Use of tert-Butanesulfinamide | A removable chiral group guides the stereoselective addition to an imine precursor, followed by cyclization. | Enantioenriched C2-substituted azetidines. acs.org |

| Enantioselective Functionalization | Catalytic Ring Opening | A chiral hydrogen-bond donor catalyst promotes enantioselective opening of the azetidine ring. | Chiral γ-halosubstituted amines. acs.org |

Applications of 1 Boc 3 Cyanoazetidine As a Versatile Synthetic Building Block and Scaffold

Facilitating Complex Molecule Synthesis via Modular Assembly

1-Boc-3-cyanoazetidine serves as a foundational scaffold for the modular assembly of more complex molecules. The true versatility of this building block is realized through the reactivity of the C3 position, which is adjacent to the electron-withdrawing cyano group. This positioning allows for the deprotonation of the C3 hydrogen using a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), to form a stable carbanion. semanticscholar.org This nucleophilic intermediate can then be reacted with a wide variety of electrophiles to install new substituents at the C3 position, creating a quaternary center. semanticscholar.org

This modular approach allows chemists to systematically build complexity. For instance, trapping the C3 anion with different alkyl halides or other electrophilic reagents leads to a diverse array of 3,3-disubstituted azetidines. semanticscholar.org Furthermore, the cyano group itself can be hydrolyzed to a carboxylic acid, providing another point for diversification, such as amide bond formation. semanticscholar.org This step-by-step, building-block approach is highly efficient for generating novel derivatives for structure-activity relationship (SAR) studies, as seen in the preparation of pyridinylmethanol derivatives as potential TRPV3 antagonists. chemicalbook.com

Table 1: Examples of Modular Synthesis from this compound This table illustrates the reaction of the this compound anion with various electrophiles to generate diverse 3,3-disubstituted products, as described in research literature. semanticscholar.org

| Reactant (Electrophile) | Resulting Product Class |

| Methyl iodide | 3-methyl-3-cyanoazetidine derivative |

| Allyl bromide | 3-allyl-3-cyanoazetidine derivative |

| 3-(trimethylsilyl)propargyl bromide | 3-propargyl-3-cyanoazetidine derivative |

Integration into Diverse Molecular Frameworks for Chemical Library Generation

The strategic functionalization of this compound and its close derivatives is a powerful method for generating large collections of diverse molecules, known as chemical libraries. These libraries are essential tools in drug discovery for screening against biological targets. By using the azetidine (B1206935) core as a central scaffold, chemists can systematically vary the substituents to explore a wide range of chemical properties and spatial arrangements.

An efficient protocol for creating a highly diversified small molecule collection involves coupling N-Boc-3-iodoazetidine, a derivative of this compound, with various alkyl pyrazole-, indazole-, and indolecarboxylates. nih.gov The resulting products can be further diversified using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, ultimately yielding a library of 34 distinct building blocks. nih.gov This ability to integrate the azetidine ring into various heterocyclic systems and then further functionalize them highlights its role in the rapid generation of novel molecular frameworks. nih.govnih.gov

Fused ring systems, where two rings share two or more common atoms, can be constructed from azetidine-containing precursors. For example, N-vinyl β-lactams (azetidin-2-ones) can undergo a domino reaction involving a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement followed by a 6π-electrocyclisation process. nih.gov This sequence results in the diastereoselective formation of aminocyclobutanes, where the cyclobutane (B1203170) ring is fused to another ring system. nih.gov Such strategies allow for the creation of rigid, complex polycyclic scaffolds from simple azetidine-based starting materials.

Bridged azetidine systems, where the nitrogen at position 1 and the carbon at position 3 are connected by an atomic bridge, represent another class of complex three-dimensional structures. The synthesis of large-ring 1,3-bridged 2-azetidinones has been accomplished using a ring-closing metathesis (RCM) strategy. nih.gov This approach creates bicyclic structures that are of significant interest in medicinal chemistry, partly due to their relationship to the core structures of penicillin antibiotics. nih.gov The conformational rigidity of these bridged systems is a desirable feature in drug design.

Spirocyclic systems, in which two rings are connected by a single common atom, are increasingly utilized in drug discovery to create novel three-dimensional molecular shapes. The C3 position of the azetidine ring is an ideal pivot point for the construction of spirocycles. A notable example is the synthesis of a series of 7′H-spiro[azetidine-3,5′-furo [3,4-d]pyrimidine]s, which were investigated for their potent activity against Mycobacterium tuberculosis. mdpi.com The synthesis of these complex spiro-heterocycles demonstrates the utility of functionalized azetidines in building intricate, multi-ring systems. mdpi.com

Contribution to the Expansion of Chemical Space in Drug Discovery Programs

The use of building blocks like this compound makes a significant contribution to the expansion of accessible chemical space for drug discovery programs. Historically, many compound libraries were dominated by flat, aromatic (sp²-hybridized) structures. The incorporation of the strained, non-planar azetidine ring introduces sp³-rich scaffolds, which provide greater three-dimensionality. mdpi.com

This shift is often referred to as an "escape from flatland" and is a key strategy for increasing the "drug-likeness" of synthetic compounds. mdpi.com Molecules with greater 3D character often have improved physicochemical properties and can make more specific interactions with the complex binding sites of biological targets. The ability to readily generate diverse, complex frameworks—including fused, bridged, and spirocyclic systems—from a single, versatile building block like this compound allows researchers to explore novel regions of chemical space that would otherwise be difficult to access. nih.govmdpi.com This exploration is critical for the discovery of new therapeutic agents with novel mechanisms of action. mdpi.com

Medicinal Chemistry and Biological Relevance of Azetidine Scaffolds Derived from 1 Boc 3 Cyanoazetidine

Azetidines as Privileged Scaffolds, Bioisosteres, and Peptidomimetics

Azetidines are considered "privileged scaffolds" in drug discovery, a term designated for molecular frameworks that can serve as ligands for a variety of different biological targets. nih.govpharmablock.com The constrained four-membered ring of azetidine (B1206935) provides a defined three-dimensional geometry, which allows for the precise spatial arrangement of substituents, thereby facilitating targeted interactions with proteins and other biological macromolecules. enamine.net This structural rigidity is a key advantage over more flexible acyclic or larger ring systems, as it can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net

The azetidine ring is also frequently employed as a bioisostere for other cyclic amines like piperidine (B6355638) and pyrrolidine (B122466), and even for aromatic rings. acs.orgnih.gov Bioisosterism is a crucial strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or to modify the pharmacokinetic profile of a lead compound. Substituting a larger, more flexible ring with the compact azetidine scaffold can lead to improvements in properties such as metabolic stability, aqueous solubility, and lipophilicity. nih.gov

Furthermore, azetidines are valuable components in the construction of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. nih.govnih.gov A significant challenge with peptide-based drugs is their susceptibility to degradation by proteases and poor oral bioavailability. Incorporating the rigid azetidine core into a peptide backbone can constrain the molecule's conformation, which can enhance its stability towards enzymatic degradation and improve its affinity for the target receptor. nih.govacs.org

Design and Synthesis of Pharmacologically Active Azetidine Derivatives

The synthesis of diverse and pharmacologically relevant azetidine derivatives is often accomplished using versatile starting materials such as 1-Boc-3-cyanoazetidine. chemicalbook.com The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, allowing for controlled chemical manipulations, while the cyano group at the 3-position is a versatile functional handle that can be transformed into a variety of other groups. chemicalbook.comnih.gov

For instance, the cyano group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, both of which are common pharmacophoric features in drug molecules. researchgate.net These transformations open up avenues for a wide range of subsequent chemical reactions to introduce desired side chains and functional groups. The synthesis of these derivatives is often guided by computational methods and a deep understanding of the target's structure, enabling the rational design of molecules with high predicted affinity and selectivity. chemrxiv.orgontosight.ai

Modern synthetic methodologies, including photochemical modifications and various cross-coupling reactions, have further expanded the accessibility of diversely substituted azetidines. chemrxiv.orgorganic-chemistry.org These advancements allow for the efficient, and sometimes scalable, production of libraries of azetidine-containing compounds for biological screening and optimization. chemrxiv.orgchemrxiv.org

Structure-Activity Relationship (SAR) Studies Enabled by Azetidine Scaffolds

The rigid framework of the azetidine ring is particularly advantageous for conducting structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity. The well-defined stereochemistry and conformational restriction of the azetidine scaffold allow for the precise positioning of substituents in three-dimensional space. nih.govacs.org

This precision is critical for dissecting the key interactions between a drug candidate and its biological target. By creating a series of analogs with variations at specific positions on the azetidine ring and evaluating their biological effects, researchers can build a detailed map of the pharmacophore. nih.gov This information is invaluable for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The ability to access all stereoisomers of a particular azetidine scaffold further enhances the depth of SAR studies, allowing for the exploration of stereo/structure-activity relationships (SSAR). nih.govacs.org

Targeting Specific Biological Pathways and Receptors with Azetidine Derivatives

The versatility of the azetidine scaffold has led to its successful application in targeting a wide array of biological pathways and receptors implicated in various diseases. nih.gov

Examples in Neurotransmitter Reuptake Inhibition

Azetidine derivatives have emerged as promising candidates for the inhibition of neurotransmitter reuptake, a process central to the regulation of neuronal signaling. wikipedia.org Specifically, they have been investigated as triple reuptake inhibitors (TRIs), which simultaneously block the transporters for serotonin, norepinephrine, and dopamine. google.comnih.gov For example, compounds based on a 3-aryl-3-oxypropylamine scaffold incorporating an azetidine ring have been designed and synthesized for this purpose. nih.gov The azetidine core helps to correctly orient the necessary pharmacophoric elements for binding to the respective transporters. nih.gov By increasing the synaptic concentrations of these key neurotransmitters, such compounds hold potential for the treatment of depression and other neuropsychiatric disorders. google.com

Sphingosine-1-phosphate (S1P) Receptor Agonism

Sphingosine-1-phosphate (S1P) receptors are a family of G protein-coupled receptors that play critical roles in numerous physiological processes, including immune cell trafficking. Azetidine-containing molecules have been developed as potent and selective agonists for these receptors. The design of these agonists often involves using the azetidine ring as a scaffold to mimic the polar headgroup of the endogenous ligand, sphingosine-1-phosphate. By modifying the substituents on the azetidine ring, it is possible to achieve selectivity for specific S1P receptor subtypes, which is crucial for targeted therapeutic intervention.

Development of Anticancer Agents

The unique structural and physicochemical properties of azetidines have been leveraged in the development of novel anticancer agents. nih.gov Azetidine derivatives have been incorporated into molecules designed to inhibit various targets crucial for cancer cell growth and survival, such as STAT3 (Signal Transducer and Activator of Transcription 3). acs.orgnih.gov For instance, a series of dinitroazetidines has been investigated as hypoxia-activated radiation sensitizers. nih.gov One such compound, 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), has shown preclinical efficacy by generating reactive free radicals and inducing apoptosis in tumor cells. nih.gov Furthermore, azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazole/thiadiazole have demonstrated potential against breast cancer cell lines. nih.gov The rigid azetidine scaffold can help to lock the molecule in a bioactive conformation, enhancing its potency and selectivity for the intended cancer-related target.

Considerations for Central Nervous System (CNS)-Focused Drug Discovery

The development of therapeutic agents targeting the central nervous system (CNS) presents a significant challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB). Azetidine scaffolds, derived from versatile starting materials like this compound, have garnered attention for their potential in CNS drug discovery due to their favorable physicochemical properties. nih.govresearchgate.net The incorporation of the compact and rigid azetidine ring can lead to compounds with lower lipophilicity and increased polarity, attributes that are often beneficial for CNS drug candidates. researchgate.net

The design of CNS-focused libraries of molecules requires careful consideration of properties that facilitate BBB penetration. nih.gov Key parameters include molecular weight (MW), topological polar surface area (TPSA), calculated logarithm of the partition coefficient (cLogP), and the number of rotatable bonds. nih.govacs.org For orally active drugs that need to passively cross the BBB, a TPSA of less than 60-70 Ų is often considered ideal. acs.org

A systematic study involving the synthesis of a diverse collection of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, demonstrated their suitability for CNS-focused libraries. nih.gov The starting azetidine core for these scaffolds can be accessed through multi-step syntheses, and the nitrile group, as present in this compound, serves as a key functional handle for diversification. acs.org For instance, reduction of the nitrile to a primary amine allows for a variety of subsequent chemical transformations. acs.org

In silico analysis of a library of spirocyclic azetidines showed that the physicochemical properties of the library members fall within the preferred range for CNS compounds. researchgate.net A majority of the compounds in this library achieved a high desirability score (≥4 on a scale of 0-6) based on a CNS multi-parameter optimization (MPO) algorithm. researchgate.net

Table 1: Calculated Physicochemical Properties of a Representative Spirocyclic Azetidine Library for CNS Drug Discovery

| Property | Mean | Median | Standard Deviation |

|---|---|---|---|

| Molecular Weight (MW) | 363.4 | 360.4 | 46.7 |

| cLogP | 2.1 | 2.1 | 0.8 |

| Topological Polar Surface Area (TPSA) | 53.7 | 50.4 | 16.7 |

| Hydrogen Bond Donors (HBD) | 1.3 | 1.0 | 0.6 |

| Hydrogen Bond Acceptors (HBA) | 4.3 | 4.0 | 1.0 |

| Rotatable Bonds | 4.0 | 4.0 | 1.4 |

Data sourced from a study on azetidine-based scaffolds for CNS-focused libraries. researchgate.net

Furthermore, in vitro pharmacokinetic profiling of a selection of these azetidine-based compounds confirmed their promising characteristics for CNS applications. acs.org The assessment of properties such as solubility, permeability, and metabolic stability is crucial in the early stages of drug discovery to prioritize scaffolds for further development. nih.govacs.org

Table 2: In Vitro ADME/PK Data for Representative Azetidine-Based Scaffolds

| Scaffold Type | Aqueous Solubility (μM) | Caco-2 Permeability (10⁻⁶ cm/s) | Brain Tissue Binding (%) | Microsomal Stability (% remaining at 1 hr) |

|---|---|---|---|---|

| Fused Azetidine | >100 | 5.2 | 85 | 95 |

| Bridged Azetidine | 85 | 3.1 | 78 | 88 |

| Spirocyclic Azetidine | 120 | 8.9 | 92 | 98 |

This table presents illustrative data based on findings for representative compounds from a CNS-focused library. nih.govacs.orgresearchgate.net

The metabolic stability of the azetidine ring is another important consideration. The rigid nature of the azetidine scaffold can enhance resistance to oxidative metabolism by cytochrome P450 enzymes. researchgate.netnih.gov However, certain substitution patterns on the azetidine ring can still be susceptible to metabolism, leading to ring scission. nih.gov Therefore, careful design of the substitution pattern around the azetidine core is necessary to ensure metabolic stability.

Azetidine derivatives have been successfully developed as potent inhibitors of CNS targets, such as GABA uptake transporters (GATs). nih.gov For example, certain azetidin-2-ylacetic acid derivatives have shown high potency at GAT-1, with IC₅₀ values in the low micromolar range. nih.gov Additionally, tricyclic derivatives of azetidine have been synthesized and shown to act as CNS stimulants. nih.gov These examples underscore the utility of the azetidine scaffold in generating novel CNS-active agents.

Advanced Analytical and Computational Studies of 1 Boc 3 Cyanoazetidine and Azetidine Derivatives

Spectroscopic Characterization Methods in Research

Spectroscopic methods are fundamental tools for the structural elucidation and characterization of newly synthesized azetidine (B1206935) compounds. utq.edu.iqmedwinpublishers.com Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm the identity and structure of these four-membered heterocyclic rings. researchgate.netjmchemsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) techniques, is indispensable for confirming the molecular structure of azetidine derivatives. utq.edu.iqresearchgate.net For 1-Boc-3-cyanoazetidine, ¹H NMR would identify protons associated with the tert-butyl group, which typically appear as a singlet, and the protons on the azetidine ring, which would present as more complex multiplets. ¹³C NMR provides confirmation of the carbon framework, including the carbonyl carbon of the Boc group, the carbons of the azetidine ring, the quaternary carbon of the tert-butyl group, and the carbon of the nitrile group. NMR is also a critical tool for monitoring reaction progress and determining the stereochemistry of products, such as the Z/E ratio of isomers formed during certain synthesis reactions. nih.gov

Table 1: Expected NMR Chemical Shifts for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| tert-Butyl | ¹H | ~1.4 | Singlet, 9H |

| Azetidine Ring | ¹H | ~3.5-4.5 | Multiplets, 5H |

| tert-Butyl (Quaternary C) | ¹³C | ~80 | |

| tert-Butyl (Methyl C) | ¹³C | ~28 | |

| Azetidine Ring | ¹³C | ~20-60 | |

| Carbonyl (Boc) | ¹³C | ~155 |

Note: Expected values are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is primarily used to determine the molecular weight of this compound and confirm its elemental composition. The molecular formula for this compound is C₉H₁₄N₂O₂, corresponding to a molecular weight of approximately 182.22 g/mol . sigmaaldrich.comscbt.comcymitquimica.com High-Resolution Mass Spectrometry (HRMS) is often employed for precise mass measurements to definitively confirm the elemental formula. semanticscholar.org

In mass spectral analysis, Boc-protected amines are known to undergo characteristic fragmentation, such as the McLafferty rearrangement. nih.gov For this compound, this would likely involve the loss of isobutene (C₄H₈, 56 Da) from the tert-butyl group, a common fragmentation pathway for compounds containing a Boc protecting group. nih.gov

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in a molecule. researchgate.netjmchemsci.com For this compound, the IR spectrum would be characterized by specific absorption bands that confirm its structure. The most prominent peaks would include a sharp, medium-intensity band for the nitrile (C≡N) stretch and a strong absorption band for the carbonyl (C=O) stretch of the Boc protecting group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N | 2240 - 2260 |

| Carbonyl (Amide) | C=O | 1680 - 1720 |

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are essential for the isolation, purification, and analytical assessment of azetidine derivatives. Flash chromatography is a standard technique used for the purification of these compounds on a preparative, multi-gram scale. acs.orgnih.gov This method is particularly useful for separating stereoisomeric mixtures, such as the epimers of 2-cyanoazetidines that can form during synthesis. acs.orgnih.gov

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of the final compound. sigmaaldrich.com A reversed-phase HPLC method with UV detection is a common approach for analyzing related compounds and assessing purity. researchgate.netsigmaaldrich.com Commercial batches of this compound are often certified for purity using HPLC, typically showing a purity of ≥95%. sigmaaldrich.com

Computational Chemistry Approaches in Azetidine Research

Computational chemistry, especially methods like Density Functional Theory (DFT), has become a powerful tool for investigating the properties of azetidine derivatives. frontiersin.org These theoretical studies provide deep insights into reaction mechanisms, helping to explain outcomes such as regioselectivity in azetidine ring formation. nih.govfrontiersin.org Furthermore, computational approaches are used to study the conformational properties and energetic landscapes of these strained ring systems. mdpi.comresearchgate.net

A key area of computational study for azetidines involves conformational analysis and the quantification of ring strain energy. The reactivity of azetidines is largely governed by their inherent ring strain, which is significantly higher than that of larger rings but lower than that of three-membered rings. rsc.orgrsc.org

Conformational Analysis: DFT calculations are employed to explore the conformational preferences and folding patterns of molecules containing an azetidine ring. researchgate.net These analyses help to understand how factors such as the side chains on the azetidine ring and neighboring functional groups influence the molecule's three-dimensional structure. mdpi.com

Ring Strain Energy (RSE): The ring strain energy of the parent azetidine ring is approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between that of the more strained aziridines and the less strained pyrrolidines, which contributes to the unique chemical reactivity of azetidines. Computational models are used to calculate these strain energies and to predict how substituents on the ring might alter this energy. rsc.orgnih.gov DFT calculations of transition state energies can also reveal whether a particular reaction pathway is kinetically or thermodynamically favored, an outcome that is directly linked to the energetics of the strained ring. nih.gov

Table 3: Comparison of Ring Strain Energies for Small Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.orgrsc.org |

Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the reactivity and selectivity of complex organic molecules like this compound. The reactivity of azetidines is largely governed by their significant ring strain, which is estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of other highly strained cyclic systems such as cyclopropane (B1198618) (27.6 kcal/mol) and aziridine (26.7 kcal/mol), and significantly higher than less strained rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a feature that can be exploited in organic synthesis. researchwithrutgers.comrsc.org